Comparative Lipophilicity: LogP Value of 2-(1H-Pyrrol-1-YL)pentanoic Acid vs. 4-(1H-Pyrrol-1-yl)pentanoic Acid
The lipophilicity of 2-(1H-Pyrrol-1-YL)pentanoic acid, as measured by its calculated partition coefficient (LogP), is a key differentiator from its positional isomer. The LogP for 2-(1H-Pyrrol-1-YL)pentanoic acid is 2.18 , which is notably higher than the LogP of 1.6 reported for 4-(1H-Pyrrol-1-yl)pentanoic acid [1]. This difference in lipophilicity can significantly affect the compound's solubility, membrane permeability, and overall behavior in biological assays.
Δ +0.58
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.18 |
| Comparator Or Baseline | 4-(1H-Pyrrol-1-yl)pentanoic acid, LogP = 1.6 |
| Quantified Difference | LogP difference of +0.58 |
| Conditions | Calculated partition coefficient (octanol/water) using standard cheminformatics software |
Why This Matters
A higher LogP value indicates greater lipophilicity, which can translate to improved passive membrane diffusion and altered distribution in biological systems, making it a critical parameter for selecting the correct compound for in vitro or in vivo studies.
- [1] MolAid. 2-(1H-吡咯-1-基)戊酸, CAS 70901-15-4. https://www.molaid.com/MS_340307 View Source
